Alkene Leucine Carfilzomib

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

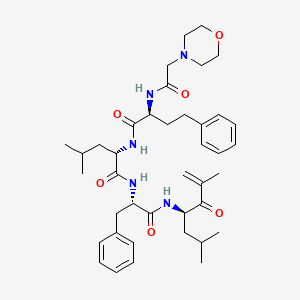

Alkene Leucine Carfilzomib is a synthetic compound known for its potent proteasome inhibitory activity. It is primarily used in the treatment of relapsed and refractory multiple myeloma, a type of cancer that affects plasma cells in the bone marrow . Carfilzomib is a second-generation proteasome inhibitor that binds irreversibly to the proteasome, thereby inhibiting its function and leading to the accumulation of proteins within the cell, which ultimately induces apoptosis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

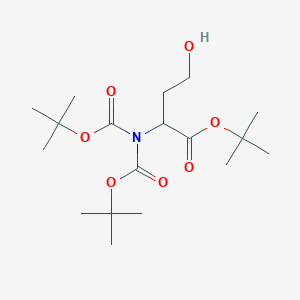

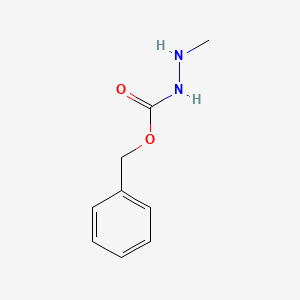

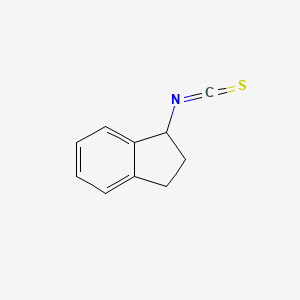

The synthesis of Alkene Leucine Carfilzomib involves several key steps, starting with the preparation of epoxyketone intermediates. One efficient method involves the condensation of N-Boc-protected leucine with N, O-dimethylhydroxylamine hydrochloride to form a Weinreb amide . This intermediate is then treated with isopropenylmagnesium bromide to yield an α,β-unsaturated ketone . Subsequent reduction with sodium borohydride and cerium chloride produces allylic alcohols, which are then epoxidized using 3-chloroperoxybenzoic acid or potassium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for scalability and cost-effectiveness. The use of environmentally friendly and low-cost methods, such as the stereoselective preparation of epoxyketone intermediates, is emphasized to ensure efficient large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

Alkene Leucine Carfilzomib undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s epoxyketone structure makes it particularly reactive in these types of reactions .

Common Reagents and Conditions

Oxidation: Common oxidizing agents include 3-chloroperoxybenzoic acid and potassium permanganate.

Reduction: Sodium borohydride and cerium chloride are frequently used for reduction reactions.

Substitution: Various nucleophiles can be used to substitute functional groups within the molecule.

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in medicinal chemistry and drug development .

Applications De Recherche Scientifique

Alkene Leucine Carfilzomib has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying proteasome inhibition and developing new synthetic methodologies.

Biology: Investigated for its effects on cellular processes, including protein degradation and apoptosis.

Medicine: Primarily used in the treatment of multiple myeloma and other cancers.

Industry: Employed in the development of new pharmaceuticals and therapeutic agents.

Mécanisme D'action

Alkene Leucine Carfilzomib exerts its effects by irreversibly binding to the N-terminal threonine-containing active sites of the 20S proteasome, the proteolytic core particle within the 26S proteasome . This binding inhibits the proteasome’s function, leading to the accumulation of proteins within the cell. The accumulation of proteins triggers cell cycle arrest and apoptosis through the stabilization of p53, activation of C-Jun NH2-terminal kinase, and deactivation of nuclear factor kappa-B .

Comparaison Avec Des Composés Similaires

Similar Compounds

Bortezomib: Another proteasome inhibitor used in the treatment of multiple myeloma.

Ixazomib: A third-generation proteasome inhibitor with similar applications.

Uniqueness

Alkene Leucine Carfilzomib is unique due to its irreversible binding to the proteasome, which results in a more prolonged and potent inhibitory effect compared to reversible inhibitors like bortezomib . Additionally, it has a lower incidence of peripheral neuropathy, making it a safer option for patients .

Propriétés

Formule moléculaire |

C40H57N5O6 |

|---|---|

Poids moléculaire |

703.9 g/mol |

Nom IUPAC |

(2S)-N-[(2S)-1-[[(4R)-2,6-dimethyl-3-oxohept-1-en-4-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methyl-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide |

InChI |

InChI=1S/C40H57N5O6/c1-27(2)23-33(37(47)29(5)6)42-40(50)35(25-31-15-11-8-12-16-31)44-39(49)34(24-28(3)4)43-38(48)32(18-17-30-13-9-7-10-14-30)41-36(46)26-45-19-21-51-22-20-45/h7-16,27-28,32-35H,5,17-26H2,1-4,6H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t32-,33+,34-,35-/m0/s1 |

Clé InChI |

CSADYEVGOVYMHC-SNSGHMKVSA-N |

SMILES isomérique |

CC(C)C[C@H](C(=O)C(=C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC2=CC=CC=C2)NC(=O)CN3CCOCC3 |

SMILES canonique |

CC(C)CC(C(=O)C(=C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)C(CCC2=CC=CC=C2)NC(=O)CN3CCOCC3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B12092346.png)

![1-[(3,3-Dimethylcyclohexyl)amino]propan-2-ol](/img/structure/B12092362.png)

![sulfo 7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate](/img/structure/B12092369.png)

![[3-[3-[Di(propan-2-yl)amino]-1-phenylpropyl]-4-(2-methylpropanoyloxy)phenyl]methyl 2-methylpropanoate](/img/structure/B12092380.png)